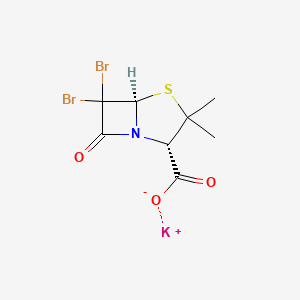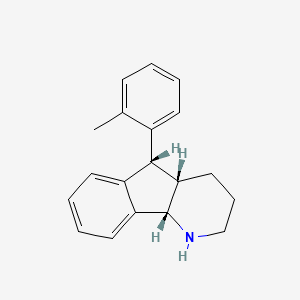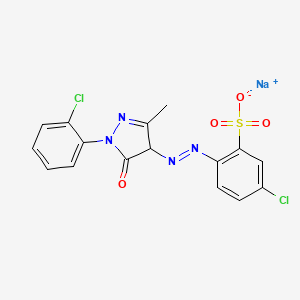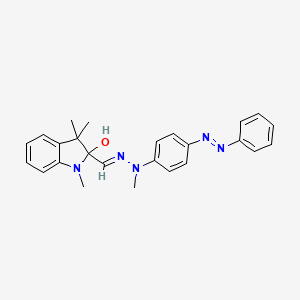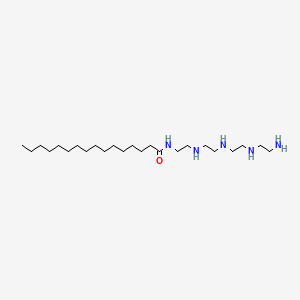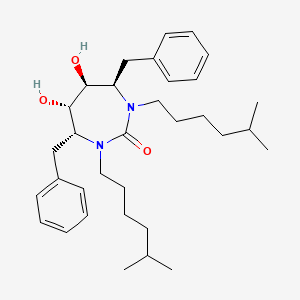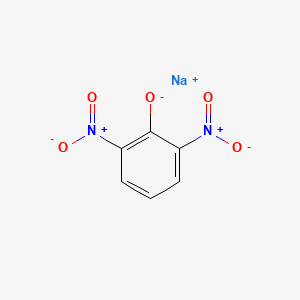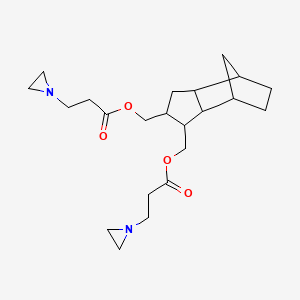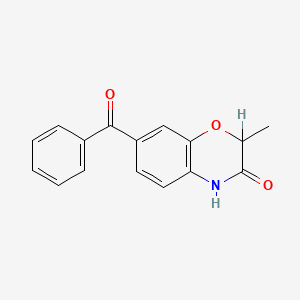
(+-)-7-Benzoyl-2-methyl-2H-1,4-benzoxazin-3(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(±)-7-Benzoyl-2-metil-2H-1,4-benzoxazin-3(4H)-ona es un compuesto heterocíclico que pertenece a la familia de las benzoxazinas. Este compuesto se caracteriza por un grupo benzoyl unido a un anillo de benzoxazina, que es una estructura bicíclica fusionada que contiene átomos de oxígeno y nitrógeno.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (±)-7-Benzoyl-2-metil-2H-1,4-benzoxazin-3(4H)-ona típicamente involucra la condensación de 2-aminofenol con cloruro de benzoílo en presencia de una base, seguida de ciclización. Las condiciones de reacción a menudo incluyen el uso de solventes como diclorometano o etanol, y bases como hidróxido de sodio o carbonato de potasio para facilitar la reacción. La mezcla de reacción generalmente se calienta para promover la ciclización y la formación del anillo de benzoxazina.
Métodos de producción industrial
En un entorno industrial, la producción de (±)-7-Benzoyl-2-metil-2H-1,4-benzoxazin-3(4H)-ona se puede escalar optimizando las condiciones de reacción, como la temperatura, la elección del solvente y el tiempo de reacción. Los reactores de flujo continuo se pueden emplear para mejorar la eficiencia y el rendimiento del proceso de síntesis. Además, se utilizan técnicas de purificación como la recristalización o la cromatografía para obtener el compuesto puro.
Análisis De Reacciones Químicas
Tipos de reacciones
(±)-7-Benzoyl-2-metil-2H-1,4-benzoxazin-3(4H)-ona experimenta diversas reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar usando agentes oxidantes como permanganato de potasio o peróxido de hidrógeno para formar óxidos correspondientes.
Reducción: Las reacciones de reducción se pueden llevar a cabo usando agentes reductores como borohidruro de sodio o hidruro de litio y aluminio para producir derivados reducidos.
Sustitución: El grupo benzoyl y el anillo de benzoxazina pueden sufrir reacciones de sustitución con nucleófilos o electrófilos, lo que lleva a la formación de derivados sustituidos.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en un medio ácido.
Reducción: Borohidruro de sodio en metanol o hidruro de litio y aluminio en éter.
Sustitución: Nucleófilos como aminas o electrófilos como haluros de alquilo en presencia de una base.
Productos principales
Los principales productos formados a partir de estas reacciones incluyen derivados oxidados, derivados reducidos y varios compuestos de benzoxazina sustituidos.
Aplicaciones Científicas De Investigación
(±)-7-Benzoyl-2-metil-2H-1,4-benzoxazin-3(4H)-ona tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de compuestos heterocíclicos más complejos.
Biología: Se ha investigado por sus potenciales actividades biológicas, incluyendo propiedades antimicrobianas y anticancerígenas.
Medicina: Se ha explorado su posible uso en el desarrollo de fármacos debido a su estructura química única.
Industria: Se utiliza en el desarrollo de materiales avanzados, como polímeros y recubrimientos, debido a su estabilidad y reactividad.
Mecanismo De Acción
El mecanismo de acción de (±)-7-Benzoyl-2-metil-2H-1,4-benzoxazin-3(4H)-ona involucra su interacción con objetivos moleculares y vías específicas. El grupo benzoyl y el anillo de benzoxazina pueden interactuar con enzimas o receptores, lo que lleva a la modulación de los procesos biológicos. Los objetivos moleculares y las vías exactas dependen de la aplicación específica y del sistema biológico que se está estudiando.
Comparación Con Compuestos Similares
Compuestos similares
7-Benzoyl-2H-1,4-benzoxazin-3(4H)-one: Carece de la sustitución de metilo, lo que puede afectar su reactividad y actividad biológica.
2-Methyl-2H-1,4-benzoxazin-3(4H)-one:
7-Benzoyl-2H-1,4-benzoxazine: Estructura similar pero diferente reactividad debido a la ausencia del grupo carbonilo.
Singularidad
(±)-7-Benzoyl-2-metil-2H-1,4-benzoxazin-3(4H)-ona es única debido a la presencia tanto del grupo benzoyl como de la sustitución de metilo en el anillo de benzoxazina. Esta combinación de grupos funcionales confiere propiedades químicas distintas, lo que lo convierte en un compuesto valioso para diversas aplicaciones científicas e industriales.
Propiedades
Número CAS |
123172-49-6 |
|---|---|
Fórmula molecular |
C16H13NO3 |
Peso molecular |
267.28 g/mol |
Nombre IUPAC |
7-benzoyl-2-methyl-4H-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C16H13NO3/c1-10-16(19)17-13-8-7-12(9-14(13)20-10)15(18)11-5-3-2-4-6-11/h2-10H,1H3,(H,17,19) |
Clave InChI |
JKWSYIDKCIEIMG-UHFFFAOYSA-N |
SMILES canónico |
CC1C(=O)NC2=C(O1)C=C(C=C2)C(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


